molecular formula C8H8N2O B1588869 Imidazo[1,2-a]pyridin-5-ylmethanol CAS No. 167884-17-5

Imidazo[1,2-a]pyridin-5-ylmethanol

Cat. No. B1588869
M. Wt: 148.16 g/mol
InChI Key: HTTSIZUFZZFCTK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-5-ylmethanol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridin-5-ylmethanol has been a subject of intense research . A large number of transformations are now available to conveniently access imidazo[1,2-a]pyridine from readily available starting materials . This includes strategies involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridin-5-ylmethanol is 1S/C8H8N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-5,11H,6H2 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-5-ylmethanol is a solid substance at room temperature .

Scientific Research Applications

  • Materials Science and Optoelectronics

    • Imidazo[1,2-a]pyridine derivatives have shown great potential in materials science due to their unique chemical structure and versatility .
    • They have been used in different technological applications such as optoelectronic devices and sensors .
  • Pharmaceutical Field

    • Imidazo[1,2-a]pyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
    • They have been used in the development of anti-cancer drugs .
  • Imaging

    • Imidazo[1,2-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
  • Luminescent Materials
    • Imidazo[1,5-a]pyridine derivatives have been recognized for their unique chemical structure, versatility, optical behaviors, and biological properties .
    • They have shown great potential in several research areas, including materials science .
    • They have been used in different technological applications such as luminescent materials .

Safety And Hazards

Imidazo[1,2-a]pyridin-5-ylmethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

imidazo[1,2-a]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-2-1-3-8-9-4-5-10(7)8/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTSIZUFZZFCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456074
Record name Imidazo[1,2-a]pyridin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-5-ylmethanol

CAS RN

167884-17-5
Record name Imidazo[1,2-a]pyridin-5-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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